molecular formula C14H9ClFNO4 B6392943 2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)isonicotinic acid CAS No. 1261907-70-3

2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)isonicotinic acid

Cat. No.: B6392943
CAS No.: 1261907-70-3
M. Wt: 309.67 g/mol
InChI Key: XADKDFSEYYXNTF-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids. This compound is characterized by the presence of a chloro group at the second position, a fluoro group at the fifth position, and a methoxycarbonyl group at the second position of the phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)isonicotinic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of 2-chloro-5-iodoisonicotinic acid with 2-fluoro-5-methoxycarbonylphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the fluoro or methoxycarbonyl groups can lead to the formation of different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted isonicotinic acids with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include reduced derivatives with different functional groups.

Scientific Research Applications

2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)isonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a valuable candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The methoxycarbonyl group can undergo hydrolysis, releasing active metabolites that further modulate biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Chloro-5-(trifluoromethyl)isonicotinic acid: Similar in structure but with a trifluoromethyl group instead of a fluoro group. It exhibits different reactivity and biological activity.

    2-Fluoro-5-methoxycarbonylphenylboronic acid: Similar in structure but with a boronic acid group instead of an isonicotinic acid group.

Uniqueness: 2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)isonicotinic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-5-(2-fluoro-5-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO4/c1-21-14(20)7-2-3-11(16)8(4-7)10-6-17-12(15)5-9(10)13(18)19/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADKDFSEYYXNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688119
Record name 2-Chloro-5-[2-fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-70-3
Record name 2-Chloro-5-[2-fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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